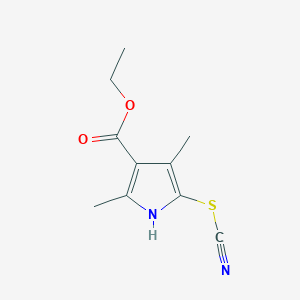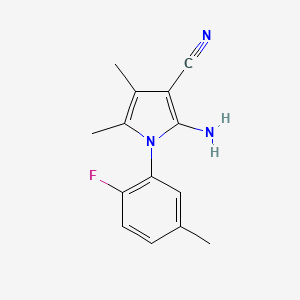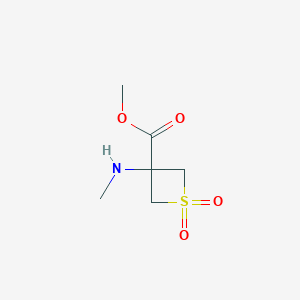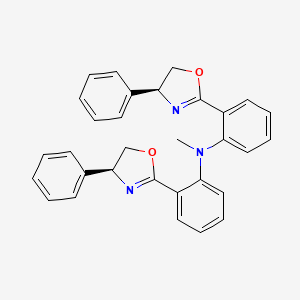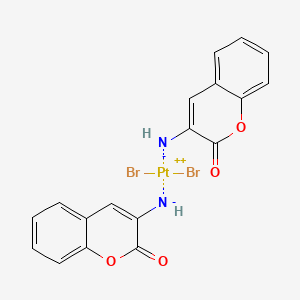
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- is a coordination compound that features platinum as the central metal atom. This compound is notable for its unique structure, which includes two 3-amino-2H-1-benzopyran-2-one ligands and two bromine atoms. The presence of platinum and the specific ligands confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- typically involves the reaction of a platinum precursor with 3-amino-2H-1-benzopyran-2-one ligands in the presence of bromine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper coordination of the ligands to the platinum center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the oxidation state of platinum, affecting the overall structure and properties of the compound.
Substitution: Ligand substitution reactions can occur, where the 3-amino-2H-1-benzopyran-2-one ligands or bromine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might produce a platinum complex with a higher oxidation state, while substitution reactions could yield new coordination compounds with different ligands.
Scientific Research Applications
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound’s interaction with biological molecules makes it a subject of study in biochemistry and molecular biology.
Medicine: Research into its potential as an anticancer agent is ongoing, given the known efficacy of platinum-based drugs in cancer treatment.
Industry: It finds applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- exerts its effects involves its interaction with molecular targets such as DNA or proteins. The platinum center can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in applications like cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)bis(thiocyanato-S): This compound has similar ligands but different anions, leading to variations in its chemical properties.
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]: Another similar compound with different ligands, affecting its reactivity and applications.
Uniqueness
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- is unique due to its specific combination of ligands and bromine atoms, which confer distinct chemical and physical properties. These properties make it particularly useful in certain catalytic and medicinal applications, distinguishing it from other platinum-based compounds.
Properties
Molecular Formula |
C18H12Br2N2O4Pt |
|---|---|
Molecular Weight |
675.2 g/mol |
IUPAC Name |
dibromoplatinum(2+);(2-oxochromen-3-yl)azanide |
InChI |
InChI=1S/2C9H6NO2.2BrH.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5,10H;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
DDEGYTXYSNVCNW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].Br[Pt+2]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


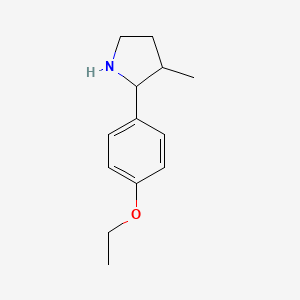
![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
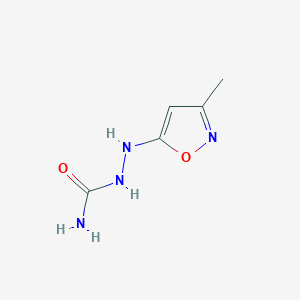
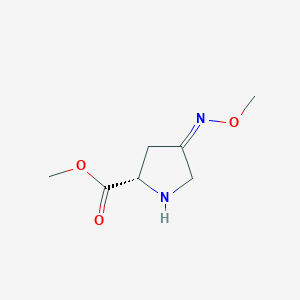
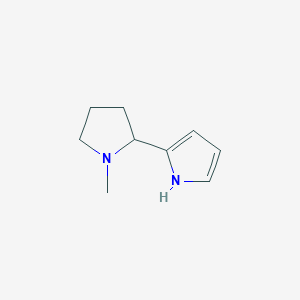
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
